molecular formula C20H26N2O4S B2944825 4-methoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 953972-12-8

4-methoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No. B2944825
CAS RN: 953972-12-8
M. Wt: 390.5
InChI Key: MDOCRECQXCNFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like “4-methoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide” belong to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . The exact structure would depend on the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving a compound like this would depend on its specific structure. Benzenesulfonamides, for example, are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using a variety of laboratory techniques .

Scientific Research Applications

Endothelin Receptor Antagonists for Cerebral Vasospasm Prevention

Research demonstrates the effectiveness of endothelin (ET) receptor antagonists, including bosentan and PD155080, in preventing subarachnoid hemorrhage (SAH)-induced delayed cerebral vasospasm. These compounds, related to the sulfonamide class, were shown to significantly reduce the magnitude of cerebral artery constriction in animal models, supporting their potential use in treating human vasospasm conditions (Zuccarello et al., 1996).

Photodynamic Therapy for Cancer Treatment

Newly synthesized zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups, exhibit high singlet oxygen quantum yields, making them potent photosensitizers for photodynamic therapy (PDT) in cancer treatment. Their notable fluorescence properties and photostability suggest significant potential for these compounds in PDT applications, highlighting a promising avenue for therapeutic development (Pişkin, Canpolat, & Öztürk, 2020).

Cognitive Enhancing Properties

SB-399885, a selective 5-HT6 receptor antagonist with sulfonamide structure, has been shown to improve cognitive function in animal models. This compound enhances cholinergic function and exhibits potential therapeutic utility for disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antiproliferative Activity Against Tumor Cells

N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have been evaluated for their antiproliferative activity against various tumor cell lines, including breast cancer and neuroblastoma cells. Compounds such as 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide exhibited high antiproliferative activity, suggesting potential for development as anticancer agents (Motavallizadeh et al., 2014).

Copolymerization of Acrylates with Ethene

Research into palladium aryl sulfonate phosphine catalysts, for the copolymerization of acrylates with ethene, underscores the chemical versatility of sulfonamide-related compounds. These catalysts facilitate the formation of high molecular weight polymers, indicating their importance in polymer chemistry (Skupov et al., 2007).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. This information is typically obtained through toxicity studies and safety assessments .

Future Directions

Future research on a compound like this could involve further studies on its synthesis, properties, and potential applications. This could include investigating its potential use as a pharmaceutical drug, its environmental impact, or its behavior under different conditions .

properties

IUPAC Name

4-methoxy-3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-16-14-18(8-9-19(16)25-2)27(23,24)21-10-11-22-12-13-26-20(15-22)17-6-4-3-5-7-17/h3-9,14,20-21H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOCRECQXCNFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.